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Compound of Interest
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Cat. No.: B001064

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir, an antiretroviral agent of the protease inhibitor class, has a well-documented role as
a potent inhibitor of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp, also
known as MDR1 or ABCB1). This inhibition is a cornerstone of its use as a pharmacokinetic
enhancer, or "booster," in combination therapies, particularly for other HIV protease inhibitors.
By blocking P-gp-mediated efflux, ritonavir increases the intracellular concentration and
bioavailability of co-administered drugs that are P-gp substrates. This guide provides an in-
depth technical overview of the mechanisms and experimental evaluation of ritonavir's
interaction with P-glycoprotein, tailored for professionals in drug development and research.

Quantitative Analysis of Ritonavir's P-gp Inhibition

The inhibitory potency of ritonavir on P-glycoprotein has been quantified in numerous studies
using various in vitro models and P-gp substrates. The half-maximal inhibitory concentration
(IC50) is a key parameter used to express this potency. Below are tables summarizing the
guantitative data from several key studies.
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Cell Line P-gp Substrate Ritonavir IC50 Reference Study

Porcine Primary Brain
Capillary Endothelial Saquinavir 0.2 uM [1]
Cells

DU-145D0OC10
(Docetaxel-resistant Docetaxel 10 uM

prostate cancer)

22Rv1DOCS8
(Docetaxel-resistant Docetaxel 32 uM

prostate cancer)

>10 uM (Chronic

LS-180V (Intestinal )
Rhodamine 123 exposure leads to P- [2]

carcinoma,
) gp induction)

Table 1: IC50 Values of Ritonavir for P-glycoprotein Inhibition in Various Cell Lines.

Reference

Inhibitor Cell System P-gp Substrate IC50 / Ki
Study

) ) Porcine Brain o
Ritonavir ] Saquinavir IC50: 0.2 uM [1]
Endothelial Cells

SDZ PSC 833 Porcine Brain o
) Saquinavir IC50: 1.13 uM [1]
(Valspodar) Endothelial Cells
) ) Effective at 100
Verapamil LS-180V Cells Rhodamine 123 M [2]
M
) Ki: 13 nM (for
) i Human Liver
Ritonavir ) ABT-378 CYP3A4
Microsomes )
metabolism)

Table 2: Comparative Inhibitory Potency of Ritonavir and Other P-gp Modulators.

Molecular Mechanism of Inhibition
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While the precise molecular interactions between ritonavir and P-glycoprotein are still under
active investigation, the available evidence suggests a direct interaction with the transporter.
The mechanism is likely competitive or a mixed-mode of inhibition, where ritonavir binds to the
drug-binding pocket(s) of P-gp, thereby preventing the binding and/or translocation of other
substrates.

Recent cryo-electron microscopy (cryo-EM) studies of P-gp with other inhibitors have revealed
a large, polyspecific drug-binding cavity within the transmembrane domains (TMDs) with
multiple overlapping binding sites.[3][4][5] Although a co-crystal structure of ritonavir with P-gp
is not yet available, in silico molecular docking and dynamics simulations suggest that
ritonavir, like other HIV protease inhibitors, can be accommodated within this pocket.[6][7][8]
The binding is likely stabilized by a combination of hydrophobic interactions, hydrogen bonds,
and van der Waals forces with key amino acid residues within the TMDs.

The following diagram illustrates a hypothetical model of ritonavir's inhibitory action on P-
glycoprotein.
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Seed P-gp overexpressing and parental cells in a 96-well plate

!

Incubate overnight

:

Prepare serial dilutions of Ritonavir and controls

:

Pre-incubate cells with compounds (15-30 min)

:

Add Calcein-AM (0.25-1 pM)

}

Incubate in the dark (15-60 min)

}

Wash cells with ice-cold PBS

:

Measure fluorescence (Plate reader or Flow cytometer)

:

Analyze data and calculate IC50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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